molecular formula C21H26N10O14P2 B12373989 2-Azido-NAD

2-Azido-NAD

Katalognummer: B12373989
Molekulargewicht: 704.4 g/mol
InChI-Schlüssel: VTOZZJOLJUEVPD-ANFBOZCESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nature as a Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Analog and Research Utility

As an analog of NAD+, 2-Azido-NAD mimics the natural coenzyme, enabling it to interact with and bind to the active sites of various NAD+-dependent enzymes. nih.govyoutube.com However, the presence of the azido (B1232118) group introduces a key difference: it can be activated by ultraviolet (UV) light. This photoactivatable characteristic is central to its utility as a photoaffinity label. Upon irradiation with UV light, the azido group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the enzyme's active site. This process allows for the permanent "tagging" and subsequent identification of NAD+-binding proteins and their specific binding domains. nih.govnih.gov

The research utility of this compound is extensive. It is employed to:

Identify and characterize NAD+-binding proteins: By covalently labeling proteins, this compound facilitates the discovery and characterization of novel NAD+-dependent enzymes and binding partners. nih.gov

Map enzyme active sites: The precise location of the covalent bond formed by the photoactivated probe can help to identify the specific amino acids that constitute the NAD+ binding pocket. nih.govnih.gov

Visualize cellular processes: Modified versions of this compound can be used to visualize dynamic cellular events such as poly(ADP-ribosylation) (PARylation), a post-translational modification involved in DNA repair, cell signaling, and apoptosis. medchemexpress.cominvivochem.com

Study protein-protein interactions: It can be used to investigate the structure of complex protein assemblies, such as G-proteins, by crosslinking subunits. nih.govnih.gov

One of the key advantages of this compound is that in the absence of UV light, it can act as a substrate for some enzymes, allowing researchers to study enzyme kinetics and binding before initiating the covalent labeling. nih.gov For instance, in studies with bovine liver glutamate (B1630785) dehydrogenase, this compound was shown to be a substrate for the enzyme in its non-activated state. nih.gov

Historical Context and Evolution as a Photoaffinity Probe

The concept of photoaffinity labeling emerged as a powerful technique in biochemistry in the latter half of the 20th century. The development of azido-containing analogs of biologically important molecules, such as nucleotides, was a significant advancement in this field. acs.orgnih.govdocumentsdelivered.comresearchgate.net

A pivotal study in 1990 detailed the synthesis and properties of this compound+, specifically a radiolabeled version, [32P]nicotinamide 2-azidoadenosine (B19884) dinucleotide ([32P]this compound+). nih.gov This research established the utility of this compound+ as an effective active-site-directed photoprobe using bovine liver glutamate dehydrogenase as a model system. nih.gov The study demonstrated that the photoincorporation of the probe was saturable and could be protected by the natural substrate NAD+, confirming that it binds to the enzyme's active site. nih.gov

Subsequent research further solidified the role of this compound+ as a valuable tool. It was synthesized as a radioactive and photoactivatable derivative, 2-azido-[adenylate-32P]NAD+, and used in conjunction with pertussis toxin to study the structure of G-proteins. nih.gov Specifically, it was used to ADP-ribosylate a cysteine residue on the alpha subunit of transducin, a retinal G-protein. nih.govnih.gov Upon photoactivation, the probe crosslinked different subunits of the G-protein, providing insights into its oligomeric structure and the proximity of its constituent domains. nih.govnih.gov These early studies paved the way for the broader application of this compound and other azido-containing nucleotide analogs in elucidating the intricacies of cellular signaling and enzyme mechanisms. rsc.orgacs.orgnih.gov

Research Findings on this compound+ Interaction with Glutamate Dehydrogenase

The following table summarizes the key findings from a 1990 study on the interaction of this compound+ with bovine liver glutamate dehydrogenase. nih.gov

ParameterFindingSignificance
Enzyme Interaction (dark) In the absence of UV light, this compound+ acts as a substrate for glutamate dehydrogenase.Demonstrates that the analog effectively mimics the natural coenzyme NAD+ in binding and catalytic activity before photoactivation.
Photoincorporation Photoincorporation of the probe was saturable.Indicates specific binding to a finite number of sites on the enzyme.
Dissociation Constants (Kd) Two apparent dissociation constants were observed: 10 µM and 40 µM.Suggests the presence of multiple binding sites with different affinities, possibly due to negative cooperative interactions between enzyme subunits.
Protection by NAD+ The natural substrate NAD+ protected against photoinsertion with apparent dissociation constants of <5 µM and 25 µM.Confirms that this compound+ binds to the same active site as the natural coenzyme.
Effect of Allosteric Modulators Photoinsertion was increased by GTP and decreased by ADP.Consistent with the known allosteric regulation of glutamate dehydrogenase, further validating the probe's utility in studying enzyme regulation.
Enzyme Inhibition Covalent modification with saturating amounts of the photoprobe resulted in approximately 40% inhibition of enzyme activity.Shows that the covalent attachment of the probe at the active site sterically hinders the enzyme's catalytic function.

Eigenschaften

Molekularformel

C21H26N10O14P2

Molekulargewicht

704.4 g/mol

IUPAC-Name

[[(2R,3R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C21H26N10O14P2/c22-16-11-18(27-21(26-16)28-29-24)31(7-25-11)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1-4,7,9-10,12-15,19-20,32-35H,5-6H2,(H5-,22,23,26,27,36,37,38,39,40)/t9-,10-,12+,13+,14?,15?,19-,20-/m1/s1

InChI-Schlüssel

VTOZZJOLJUEVPD-ANFBOZCESA-N

Isomerische SMILES

C1=CC(=C[N+](=C1)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@@H](C([C@@H](O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N

Kanonische SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N

Herkunft des Produkts

United States

Synthesis and Derivatization Strategies for 2 Azido Nad

Chemical Synthesis Methodologies

The creation of 2-Azido-NAD⁺ relies on established principles of nucleotide chemistry, primarily involving the formation of a pyrophosphate bond between two nucleotide precursors.

The principal method for synthesizing this compound⁺ involves the chemical coupling of 2-azidoadenosine (B19884) monophosphate (2-Azido-AMP) and nicotinamide (B372718) mononucleotide (NMN). nih.govosti.gov This reaction establishes the characteristic dinucleotide structure. The synthesis of the precursor, 2-azidoadenosine 5'-monophosphate, can be achieved through the phosphorylation of 2',3'-isopropylidene-2-azidoadenosine. pnas.org

The coupling reaction itself is often facilitated by a condensing agent, such as dicyclohexylcarbodiimide (B1669883) (DCCD), to activate one of the phosphate (B84403) groups and drive the formation of the pyrophosphate linkage between 2-Azido-AMP and NMN. core.ac.uk Following the reaction, the resulting this compound⁺ product is typically purified using chromatographic techniques like ion-exchange chromatography to separate it from unreacted precursors and byproducts. pnas.orgresearchgate.net This synthetic approach has been successfully used to produce both unlabeled and radiolabeled versions of the compound. osti.govpnas.org

Table 1: Key Reagents in the Synthesis of this compound⁺ via Coupling

Precursor 1Precursor 2Coupling ReagentProduct
2-Azidoadenosine Monophosphate (2-Azido-AMP)Nicotinamide Mononucleotide (NMN)Dicyclohexylcarbodiimide (DCCD)This compound⁺

The introduction of an azide (B81097) (N₃) group into a nucleotide, such as the adenosine (B11128) precursor for this compound⁺, is a key step that requires specific chemical strategies. The azide is a versatile bioorthogonal reporter, meaning it is chemically inert to most biological molecules but can be specifically reacted with a partner group (like an alkyne) in a "click chemistry" reaction. rsc.orgresearchgate.net

A common method involves the post-synthetic modification of an amino-modified nucleotide. glenresearch.com In this approach, an oligonucleotide or nucleotide is first synthesized with a primary amine group, which is then reacted with a reagent like succinimidyl-4-azidobutyrate to introduce the azide moiety. glenresearch.com Another strategy is the diazotransfer reaction, where a primary amine precursor is converted into an azide using a diazotizing reagent such as fluorosulfuryl azide (FSO₂N₃). rsc.org This method has been shown to be effective for converting 2'-amino RNA into 2'-azido RNA. rsc.org

The direct incorporation of azide-containing building blocks during automated solid-phase synthesis presents challenges because the azide group can react with the phosphoramidite (B1245037) reagents used in the process via the Staudinger reaction. rsc.orgnih.govnih.gov To circumvent this, researchers have developed alternative chemical methods and protecting group strategies to allow for the successful synthesis of azide-modified nucleic acids. rsc.orgnih.gov

Isotopic Labeling Approaches for Enhanced Detection

Isotopic labeling is a powerful technique used to trace, identify, and quantify molecules in complex biological systems. For this compound⁺, both radioactive and stable isotopes can be incorporated to enhance its utility in research.

Radiolabeling with phosphorus-32 (B80044) (³²P) is a highly sensitive method for detecting this compound⁺ and its interaction partners. researchgate.net The synthesis of [³²P]this compound⁺ allows for the precise tracking and quantification of the molecule in photoaffinity labeling experiments, where it is used to identify NAD⁺-binding proteins. nih.govnih.gov

There are two primary strategies for introducing the ³²P label:

Synthesis from a labeled precursor: The synthesis can start with [³²P]2-azido-AMP, which is then chemically coupled to NMN to produce [³²P]this compound⁺. nih.govosti.gov This method incorporates the radiolabel into the adenylate portion of the final molecule. pnas.orgnih.gov

Enzymatic phosphorylation: Alternatively, unlabeled this compound⁺ can be synthesized first and then enzymatically phosphorylated using NAD⁺ kinase and a ³²P-labeled phosphate donor like [γ-³²P]ATP. researchgate.net This process adds the radiolabel to the 2' position of the ribose linked to nicotinamide, forming 2-azido-[³²P]NADP. researchgate.net

The high energy of ³²P decay allows for sensitive detection via autoradiography of gels or liquid scintillation counting, making it ideal for identifying covalently cross-linked proteins after photolysis. researchgate.netnih.govjbiochemtech.com This technique has been instrumental in studying the structure of G-proteins and other NAD⁺-dependent enzymes. nih.govportlandpress.com

Table 2: Research Findings on [³²P]this compound⁺ Labeling

Study FocusKey FindingCitation
G-Protein Structure[³²P]this compound⁺ was used with pertussis toxin to ADP-ribosylate and photocrosslink subunits of the G-protein Gt, revealing intra- and inter-molecular interactions. nih.govportlandpress.com
Enzyme Active SitesThe photoaffinity analog was synthesized by coupling [³²P]2-azido-AMP and NMN to identify the active sites of glutamate (B1630785) and lactate (B86563) dehydrogenases. osti.gov
Enzyme KineticsIn the absence of UV light, this compound⁺ acts as a substrate for bovine liver glutamate dehydrogenase. nih.gov
NADP⁺ BindingThis compound⁺ was enzymatically converted to 2-azido-[³²P]NADP to label NADP⁺-binding proteins in phagocytic cells. researchgate.net

Stable isotope labeling (SIL) offers a non-radioactive alternative for detection, primarily using mass spectrometry (MS) or nuclear magnetic resonance (NMR). thermofisher.com For this compound⁺, the azide group itself can be labeled with the heavy isotope of nitrogen, ¹⁵N. nih.gov This is particularly useful for NMR-based structural studies and as a potential agent for hyperpolarized magnetic resonance imaging (MRI), where the ¹⁵N-labeled azide can exhibit long-lasting signals. nih.govrsc.org

The synthesis of ¹⁵N-labeled azides can be achieved using several methods:

Nitrosation: Using an inexpensive precursor like Na¹⁵NO₂, a hydrazine (B178648) derivative can be nitrosated under acidic conditions to form an azide. nih.govacs.org This method, however, can result in a mixture of isotopomers, where the ¹⁵N atom is located at different positions within the linear N-N-N structure (e.g., α or γ position). nih.govacs.org

Nucleophilic Substitution: Using a more expensive reagent like Na¹⁵NNN, an azide can be introduced via nucleophilic substitution, which also can lead to a mixture of isotopomers. nih.govacs.org

The specific position of the ¹⁵N label within the azide group can affect its spectroscopic properties, which is an important consideration for experimental design. acs.orgacs.org While direct synthesis of ¹⁵N-labeled this compound⁺ is not widely documented, the established methods for creating ¹⁵N-labeled azide precursors could be applied to synthesize the necessary 2-azidoadenosine building block. nih.govthieme-connect.com This would enable advanced biophysical studies of NAD⁺-protein interactions without the safety and disposal concerns associated with radiotracers. thermofisher.comisotope.com

Mechanistic Basis of 2 Azido Nad As a Research Probe

Photoactivation and Photoreactivity Mechanisms

Photoaffinity labeling is a powerful technique to identify and characterize the binding sites of ligands within biological macromolecules. 2-Azido-NAD is designed as a photoactive analog of the natural coenzyme NAD+, where the azido (B1232118) group at the 2-position of the adenine (B156593) ring serves as a latent reactive species. nih.gov

The core of this compound's function as a photoaffinity label lies in the photochemical properties of the aryl azide (B81097) group. When an aryl azide is exposed to ultraviolet (UV) light, typically in the range of 250-350 nm, it absorbs a photon and undergoes a rapid transformation. thermofisher.comthermofisher.com This process involves the extrusion of a molecule of dinitrogen (N₂) gas, leading to the formation of a highly reactive and electron-deficient intermediate known as a nitrene. thermofisher.comresearchgate.net

The nitrene species exists in singlet and triplet spin states, which are in equilibrium. This highly unstable intermediate is eager to react to stabilize its electron configuration, making it an effective tool for forming permanent bonds with nearby molecules. researchgate.net The choice of irradiation wavelength can be important; nitrophenyl azides are often preferred as they can be activated with longer-wavelength UV light (300-460 nm), which is less damaging to biological molecules compared to the short-wavelength UV light required for simple phenyl azides. thermofisher.com

Once generated within the NAD+ binding pocket of a target protein, the nitrene intermediate reacts almost instantaneously with its immediate surroundings. Due to its high reactivity, the nitrene can insert into various chemical bonds present in the side chains and backbones of amino acid residues. thermofisher.com Common reactions include insertion into carbon-hydrogen (C-H) and nitrogen-hydrogen (N-H) bonds. thermofisher.com This nonspecific reactivity ensures that the probe forms a stable, covalent bond with whichever residue is in close proximity at the moment of photoactivation. researchgate.netnih.gov

A key study using bovine liver glutamate (B1630785) dehydrogenase demonstrated the effectiveness of this compound as a photoaffinity probe. nih.gov Upon UV irradiation, the probe became covalently incorporated into the enzyme, leading to a corresponding inhibition of enzyme activity. nih.gov This photoinsertion was shown to be specific to the NAD+ binding site, as the presence of the natural substrate NAD+ protected the enzyme from modification. nih.gov The formation of these covalent linkages permanently "tags" the protein, enabling researchers to identify the labeled protein and map the specific binding site residues. nih.govnih.gov

Table 1: Characteristics of Aryl Azide Photoactivation
FeatureDescriptionTypical WavelengthsKey Reactive IntermediatePrimary Reactions
ActivationAbsorption of UV light initiates the reaction.250-460 nm thermofisher.comNitrene thermofisher.comresearchgate.netInsertion into C-H and N-H bonds thermofisher.com
ByproductA molecule of nitrogen gas is released.N/AN/AAddition to double bonds thermofisher.com
AdvantageCan form covalent bonds with otherwise unreactive parts of a molecule.Longer wavelengths (e.g., for nitrophenyl azides) reduce potential damage to biomolecules. thermofisher.comHighly reactive and short-lived, ensuring labeling is localized to the binding site.Forms a stable, permanent covalent linkage for downstream analysis. nih.gov

Bioorthogonal Reactivity for Subsequent Functionalization

Bioorthogonal chemistry refers to reactions that can occur in a biological environment without interfering with native biochemical processes. wikipedia.orgnih.gov The azide group of this compound is an exemplary bioorthogonal handle because it is small, stable, and chemically inert within cells, which lack natural azide-reactive partners. wikipedia.orgnih.gov This allows for the specific chemical modification of azide-labeled biomolecules using an exogenously supplied reaction partner. Three primary bioorthogonal reactions are used for this purpose. nih.gov

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and popular bioorthogonal reaction, often considered a prime example of "click chemistry". wikipedia.orgrsc.org In this reaction, the azide group of this compound is covalently linked to a molecule containing a terminal alkyne functional group. wikipedia.org The reaction is catalyzed by copper(I) ions, which dramatically accelerate the rate of the cycloaddition and control the regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole product. wikipedia.orgorganic-chemistry.org

The mechanism involves the coordination of the copper(I) catalyst to the alkyne, forming a copper-acetylide intermediate. wikipedia.orgnih.gov This complex then reacts with the azide in a stepwise manner to form the stable triazole ring. nih.gov CuAAC is known for its high yield, broad functional group tolerance, and simple reaction conditions. rsc.orgorganic-chemistry.org However, a significant drawback is the cytotoxicity of the copper catalyst, which can limit its application in living cells. nih.govacs.org Despite this, it remains a highly effective method for labeling biomolecules in cell lysates and in vitro systems. nih.govmdpi.com

To overcome the toxicity issues associated with CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed as a copper-free alternative. acs.orgjci.org This reaction, also known as "copper-free click chemistry," utilizes a strained cyclooctyne (B158145), such as bicyclononyne (BCN), as the alkyne reaction partner. acs.orgnih.govd-nb.info The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst. d-nb.info

The reaction is highly bioorthogonal and has been successfully used to label azide-modified molecules on the surface of living cells and even in live organisms. acs.orgjci.org The SPAAC reaction between this compound and a cyclooctyne-derivatized probe (e.g., a fluorophore or biotin (B1667282) tag) results in the formation of a stable triazole linkage. nih.gov While generally slower than CuAAC, various cyclooctyne derivatives have been engineered to enhance reaction kinetics and stability, making SPAAC a powerful tool for in vivo studies. jci.orgd-nb.inforsc.org

The Staudinger ligation is one of the first-developed bioorthogonal reactions. acs.orgnih.gov It is based on the classic Staudinger reaction, in which an azide reacts with a phosphine (B1218219). wikipedia.orgwikipedia.org In the bioorthogonal ligation, a specifically engineered triarylphosphine, which contains an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom, is used. acs.orgacs.org

The reaction proceeds via the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group in this compound. wikipedia.org This forms an aza-ylide intermediate, which, instead of hydrolyzing as in the classic Staudinger reduction, undergoes a rapid intramolecular cyclization. acs.orgacs.org The intermediate rearranges to form a stable amide bond, covalently linking the two molecules and releasing phosphine oxide as a byproduct. thermofisher.com The reaction is highly selective and has been used for labeling in complex biological environments, including living cells. nih.govnih.gov A "traceless" variant has also been developed where the phosphine reagent is not incorporated into the final product. researchgate.net

Table 2: Comparison of Bioorthogonal Reactions for Azide Functionalization
ReactionReaction PartnersKey FeatureProduct LinkageSuitability for Live Cells
CuAAC Azide + Terminal AlkyneRequires Copper(I) catalyst. wikipedia.org High reaction rate and regioselectivity. organic-chemistry.org1,4-TriazoleLimited due to catalyst toxicity. nih.gov
SPAAC Azide + Strained Alkyne (e.g., Cyclooctyne)Catalyst-free, driven by ring strain. d-nb.info Highly bioorthogonal. acs.orgTriazole (mixture of regioisomers possible)Excellent, widely used in living systems. jci.org
Staudinger Ligation Azide + Engineered PhosphineOne of the first bioorthogonal reactions. nih.gov Forms a native-like amide bond. acs.orgAmideYes, effective for live-cell labeling. nih.gov

4 Applications in Fluorescent and Biotin Labeling

The presence of the azido group on the C2 position of the adenine ring makes this compound⁺ a versatile chemical probe for a variety of molecular biology applications, particularly in the labeling of target proteins and other biomolecules with fluorescent tags or biotin. This utility stems from the unique reactivity of the azide moiety, which can be exploited through two primary chemical strategies: photoaffinity labeling and bioorthogonal click chemistry. These methods allow for the visualization, identification, and purification of NAD⁺-binding proteins and the products of NAD⁺-dependent enzyme reactions.

Fluorescent Labeling

Fluorescent labeling using this compound⁺ provides a powerful means to visualize and track NAD⁺-dependent processes within cells or in vitro systems.

One major application is photoaffinity labeling . In this technique, the azido group on this compound⁺ is inert in the dark but, upon exposure to ultraviolet (UV) light, becomes highly reactive. biologiachile.cl This photoactivation generates a nitrene intermediate that can indiscriminately form a stable covalent bond with nearby molecules, including amino acid residues within the binding site of an NAD⁺-dependent enzyme. biologiachile.cl By using a radiolabeled version of the probe, such as 2-azido-[adenylate-³²P]NAD⁺, researchers can covalently tag and subsequently identify NAD⁺-binding proteins or their subunits. nih.govpnas.org For example, this method was used with pertussis toxin to ADP-ribosylate and label Cys³⁴⁷ of the α-subunit of the G-protein transducin (Gαt), revealing interactions between its subunits. nih.govportlandpress.comnih.gov Similarly, 2-azido-ADP was used to label the β subunit of the chloroplast coupling factor 1, a key component in photosynthesis. nih.gov

A second, increasingly common strategy is bioorthogonal click chemistry . The azide group is a key functional group for these reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org In this approach, this compound⁺ acts as a substrate for an enzyme of interest, such as a poly(ADP-ribose) polymerase (PARP). The enzyme incorporates the 2-azido-ADP-ribose moiety onto its target proteins. These azide-modified proteins can then be "clicked" with a fluorescent dye that has been chemically modified with a compatible alkyne group. medchemexpress.com This two-step method allows for the sensitive and specific detection of poly(ADP-ribose) formation in cells. medchemexpress.com The reaction between azido-purine nucleosides and cyclooctynes has been shown to form fluorescent triazole products, enabling direct imaging in cancer cells without the need for a separate fluorogenic reporter. nih.govacs.org

Interactive Table 1: Examples of Fluorescent Labeling Applications with Azido-NAD⁺ Analogs

Labeled Molecule/ComplexAzido-NAD⁺ Analog UsedLabeling MethodExperimental SystemKey FindingReference(s)
G-protein (Transducin, Gt)2-Azido-[³²P]NAD⁺Photoaffinity LabelingPurified retinal G-proteinIdentified intermolecular crosslinks between α and γ subunits, indicating GT exists as an oligomer. nih.govnih.gov nih.govpnas.orgnih.gov
Chloroplast Coupling Factor 1 (CF1)2-Azido-[β-³²P]ADPPhotoaffinity LabelingSpinach chloroplast thylakoid membranesCovalently labeled the β subunit of the CF1 complex at a tight nucleotide binding site. nih.gov nih.gov
NADPH Oxidase2-Azido-[³²P]NADP⁺Photoaffinity LabelingMembranes from human phagocytic cellsLabeled the β-subunit of cytochrome b-245, identifying it as the NADPH-binding component. researchgate.net researchgate.net
Poly(ADP-ribosyl)ated ProteinsThis compound⁺Click ChemistryIn-cell visualizationEnabled visualization of intracellular poly(ADP-ribose) formation after clicking with an alkyne-fluorophore. medchemexpress.com medchemexpress.com
MCF-7 Cancer Cells2- and 8-Azidoadenine nucleosidesStrain-Promoted Click ChemistryLive MCF-7 cellsReaction with cyclooctynes produced fluorescent triazole products, allowing for direct cell imaging. nih.govacs.org nih.govacs.org

Biotin Labeling

Biotin labeling, or biotinylation, is a widely used technique for the detection, purification, and immobilization of proteins and other biomolecules due to the exceptionally strong and specific interaction between biotin and avidin (B1170675) or streptavidin. thermofisher.com Using this compound⁺ to introduce a biotin tag combines the enzymatic specificity of NAD⁺-dependent enzymes with the robust affinity of the biotin-streptavidin system.

The primary method for biotinylating targets using this compound⁺ is through click chemistry. google.com Similar to fluorescent labeling, an NAD⁺-dependent enzyme first incorporates the 2-azido-adenine moiety into a target molecule. Subsequently, the azide-modified target is reacted with a biotin molecule that has been derivatized with a bioorthogonal partner, such as a phosphine (Staudinger ligation) or an alkyne (azide-alkyne cycloaddition). google.comresearchgate.net For example, researchers have demonstrated the quantitative labeling of azido-adenine nucleosides with a biotin-modified cyclooctyne. nih.govacs.org This creates a covalently biotin-tagged molecule that can be easily purified from a complex mixture using streptavidin-coated beads or detected on a western blot using streptavidin-conjugated enzymes. thermofisher.com This strategy is powerful for identifying the substrates of ADP-ribosyltransferases or for enriching poly(ADP-ribosyl)ated proteins for further analysis, such as mass spectrometry-based proteomics.

Interactive Table 2: Research Findings in Biotin Labeling Utilizing Azide-Functionalized Probes

ProbeReactive PartnerReaction TypeApplicationKey FindingReference(s)
2-Azidoadenosine (B19884)Biotin modified cyclooctyne (OCT)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Biomolecule visualizationDemonstrated quantitative labeling of the azido-nucleoside with biotin for potential in-vivo visualization. nih.govacs.org nih.govacs.org
Azido-biotinAlkynyl-modified proteinsCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Isolation of protein adductsEnabled selective labeling and affinity purification of adducted proteins for identification. nih.gov nih.gov
Biotinylated FabsAzide-labeled oxaziridine, then DBCO-dyeStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Flow cytometry reagent generationSuccessfully generated fluorescently labeled antibody fragments for detecting cell surface proteins. chemrxiv.org chemrxiv.org
2-AzidobiotinAlkyne or PhosphineClick Chemistry / Staudinger LigationGeneral biomolecule labelingProposed as a novel analog for labeling target proteins and peptides in vitro or in vivo. google.com google.com

Applications of 2 Azido Nad in Enzyme Studies

Characterization of NAD⁺-Dependent Enzymes

2-Azido-NAD serves as a powerful probe to elucidate the functional and binding characteristics of enzymes that rely on NAD⁺ as a cofactor or substrate. nih.govosti.gov

Substrate Functionality and Competitive Interactions

In the absence of light, this compound can act as a substrate for certain NAD⁺-dependent enzymes. For instance, it has been demonstrated to be a substrate for bovine liver glutamate (B1630785) dehydrogenase. nih.gov This substrate activity indicates that the azido (B1232118) modification at the 2-position of the adenine (B156593) ring does not completely abolish its ability to participate in the enzymatic reaction, making it a valuable tool for studying enzyme kinetics and mechanism.

Furthermore, this compound engages in competitive interactions with the natural substrate, NAD⁺. This competition is fundamental to its application as a photoaffinity label. The ability of NAD⁺ to protect against the effects of this compound confirms that both molecules bind to the same site on the enzyme. nih.govnih.gov This competitive binding is a key indicator of the specificity of the interaction.

Determination of Dissociation Constants and Binding Affinities

The interaction between this compound and an enzyme can be quantified by determining its dissociation constant (Kd), which is a measure of binding affinity. Photoincorporation studies with bovine liver glutamate dehydrogenase revealed two apparent dissociation constants of 10 µM and 40 µM, suggesting a negative cooperative interaction between the enzyme's subunits. nih.gov Similarly, studies with ovine prolactin showed saturation of photoinsertion at approximately 100 µM of this compound, with an apparent Kd of about 25 µM. nih.gov The ability to measure these constants provides crucial insights into the strength and nature of the enzyme-ligand interaction.

Enzyme StudiedApparent Dissociation Constant (Kd)Reference
Bovine Liver Glutamate Dehydrogenase10 µM and 40 µM nih.gov
Ovine Prolactin~25 µM nih.gov

Photodependent Inhibition and Protective Effects

Upon exposure to ultraviolet (UV) light, the azido group of this compound is converted into a highly reactive nitrene. This nitrene can then form a covalent bond with nearby amino acid residues in the enzyme's active site, leading to irreversible inhibition. jbiochemtech.com This process, known as photoaffinity labeling, results in a photodependent inhibition of the enzyme. For example, photolysis of bovine liver glutamate dehydrogenase in the presence of saturating amounts of this compound led to approximately 40% inhibition of its activity. nih.gov

The specificity of this photoinhibition is demonstrated by protection experiments. The presence of the natural substrate, NAD⁺, can protect the enzyme from photoinhibition by competing for the binding site. In the case of bovine liver glutamate dehydrogenase, NAD⁺ offered protection with apparent dissociation constants of less than 5 µM and 25 µM. nih.gov Similarly, NAD⁺ and NADH significantly reduced the photoinsertion of this compound into ovine prolactin. nih.gov These protective effects underscore the active-site-directed nature of the labeling.

Identification of Enzyme Active Sites and Binding Domains

A primary application of this compound is the precise mapping of the NAD⁺ binding sites within enzymes. osti.govnih.gov

Site-Directed Labeling and Amino Acid Residue Identification

By covalently attaching to the enzyme's active site upon photolysis, this compound serves as a tag to identify the specific amino acid residues that constitute the binding pocket. biologiachile.cl Following photolabeling, the enzyme is typically subjected to proteolytic digestion, and the labeled peptides are isolated and sequenced.

In a study on glutamate dehydrogenase (GDH), this technique identified Glu275 as the site of photoinsertion. nih.gov For lactate (B86563) dehydrogenase (LDH), the photoinsertion was found to occur at the Tyr83 residue. nih.gov This level of precision is invaluable for understanding the molecular architecture of the active site and the specific interactions that govern substrate binding.

Peptide Mapping of Adenine Ring Binding Domains

This compound is particularly useful for mapping the domain that binds the adenine ring of NAD⁺. After photolabeling and enzymatic digestion, the resulting radiolabeled peptides can be purified and analyzed. For both glutamate dehydrogenase and lactate dehydrogenase, a single photolabeled peptide containing the majority of the photoinserted radiolabel was isolated, corresponding to the adenine base binding domain. nih.gov

In the case of ovine prolactin, digestion of the photolabeled protein with trypsin and chymotrypsin, followed by purification, led to the identification of the peptide Ala22-Tyr28 as the adenine ring binding domain of the NADH/NADPH binding site. nih.gov This detailed mapping provides a structural basis for understanding how enzymes recognize and bind their nucleotide cofactors.

EnzymeLabeled Peptide/ResidueBinding DomainReference
Glutamate DehydrogenaseGlu275Adenine Ring Binding Domain nih.gov
Lactate DehydrogenaseTyr83Adenine Ring Binding Domain nih.gov
Ovine ProlactinAla22-Tyr28Adenine Ring Binding Domain nih.gov

Probing Enzyme Dynamics and Conformational Changes

The study of enzyme dynamics and the subtle conformational changes that occur during the catalytic cycle is crucial for understanding their function. This compound (Nicotinamide Adenine Dinucleotide) has emerged as a powerful tool in this field. By replacing the amide group on the nicotinamide (B372718) ring with an azido group, researchers have created an effective infrared reporter. aip.orgresearchgate.net This modification is considered to minimally perturb the interactions with the enzymes to which it binds, allowing it to serve as a valuable probe for investigating active-site dynamics in numerous NAD-dependent enzymes. aip.orgresearchgate.net

Application of Two-Dimensional Infrared (2D IR) Spectroscopy

Two-dimensional infrared (2D IR) spectroscopy is a sophisticated technique capable of exploring the structure-dynamics-function relationships of proteins on timescales most relevant to chemical conversions, from femtoseconds to picoseconds. aip.orgnih.gov The successful application of 2D IR in enzyme studies hinges on placing a suitable vibrational probe at a location where it can report on relevant dynamics. aip.orgnih.gov The azido group in this compound serves as an ideal mid-infrared probe because its absorption frequency falls within a "transparent" window in the protein and water absorption spectra. aip.orgnih.gov

The 2D IR spectrum, as a function of waiting time, directly measures the timescales of environmental fluctuations that affect the probe's vibrational frequency. aip.orgnih.gov In the case of this compound in an aqueous environment, the antisymmetric stretching vibration of the azido group is monitored. nih.govnih.gov Studies have utilized 2D IR spectroscopy to measure the frequency-frequency time correlation function (FFCF) for this vibration. aip.orgnih.gov The decay of the FFCF reveals the timescales of structural rearrangements in the probe's local environment. nih.gov For instance, in studies of this compound in phosphate (B84403) buffer, the FFCF decay was fit to an exponential function, providing a characteristic time constant for the local environmental fluctuations. aip.org

Table 1: 2D IR Spectroscopic Data for this compound in Aqueous Solution

Parameter Value Description Reference
Infrared Transition Frequency 2140 cm⁻¹ The frequency of the azido antisymmetric stretch in aqueous solution. aip.org
Linewidth in Aqueous Solution 33 cm⁻¹ The spectral linewidth of the transition in water. aip.org
Linewidth in Enzyme-Bound State 26–28 cm⁻¹ The typical spectral linewidth when the analog is bound to an enzyme. aip.org

This interactive table summarizes key spectroscopic parameters of this compound determined by 2D IR spectroscopy.

The data from these experiments demonstrate the feasibility of using this compound as a sensitive probe for environmental fluctuations, paving the way for its use in more complex enzyme systems. aip.org The technique has been applied to study enzymes like formate (B1220265) dehydrogenase (FDH), where an azide (B81097) anion acts as a transition-state-analog inhibitor, revealing detailed insights into active-site motions. pnas.orgacs.org

Sensitivity to Local Environmental Fluctuations and Hydrogen-Bond Dynamics

The utility of this compound as a probe stems from its high sensitivity to its immediate surroundings. nih.govresearchgate.net The vibrational frequency of the azido group is particularly responsive to changes in the local electric field and hydrogen-bonding interactions. pnas.orgnih.gov

Research has conclusively shown that this compound is sensitive to local environmental fluctuations. nih.govnih.gov In aqueous solutions, these fluctuations are predominantly governed by the hydrogen-bond dynamics of the water molecules solvating the azido probe. nih.govnih.govresearchgate.net The making and breaking of hydrogen bonds between water and the azido group cause fluctuations in the group's vibrational frequency. nih.govpnas.org The timescale of the FFCF decay for this compound in water (655 fs) is very similar to that observed for other small molecules like cyanide anion in water, which is attributed to the local fluctuations of hydrogen bonds. aip.org This confirms that the azido group acts as a direct reporter on the dynamics of its hydrogen-bonding partners. nih.gov

This sensitivity is crucial when this compound is bound within an enzyme's active site. The dynamics observed for the probe are interpreted as a reflection of the protein's conformational fluctuations. nih.gov For example, in studies with formate dehydrogenase, the azide probe's antisymmetric stretch frequency was sensitive to motions of four hydrogen-bonding partner residues in the active site. pnas.org Therefore, by monitoring the vibrational dynamics of the azido group, researchers can gain a detailed picture of the structural and electrostatic dynamics of the enzyme's active site during catalysis. aip.org This makes this compound an invaluable tool for dissecting the fast conformational changes that are often linked to enzyme function. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Nicotinamide Adenine Dinucleotide (NAD)
Formate Dehydrogenase (FDH)

Applications of 2 Azido Nad in Protein Interaction and Structure Analysis

Identification of NAD+-Binding Proteins in Biological Systems

A primary application of 2-Azido-NAD is the systematic identification of NAD+-binding proteins, or the "NADome," within complex biological mixtures such as cell lysates or membrane preparations. The photoaffinity labeling strategy allows for the specific tagging of proteins that interact with NAD+, even if the interaction is transient or of low affinity.

The general workflow involves incubating the biological sample with this compound, followed by UV irradiation to induce covalent crosslinking. The tagged proteins can then be detected and identified. If a radiolabeled version of the probe is used (e.g., [³²P]this compound), labeled proteins can be visualized by autoradiography after separation by SDS-PAGE. Alternatively, modern proteomic approaches utilize modified versions of the probe containing a biotin (B1667282) or alkyne tag for subsequent enrichment via affinity chromatography (e.g., streptavidin beads) and identification by mass spectrometry.

A classic and foundational example of this application is the identification of the Gsα subunit of the heterotrimeric G-protein as the specific cellular target for the A1 subunit of cholera toxin (CTA1). Researchers demonstrated that in the presence of CTA1, [³²P]this compound specifically labeled a 42-kDa protein in pigeon erythrocyte membranes, which was subsequently identified as Gsα. This experiment was pivotal in confirming the direct target of the toxin's ADP-ribosyltransferase activity.

The table below summarizes key findings where this compound was used to identify NAD+-binding proteins.

Table 1: Identification of NAD+-Binding Proteins Using this compound
Identified Protein TargetBiological SystemAssociated Enzyme/FactorSignificance of FindingReference
Gsα (G-protein alpha subunit)Pigeon Erythrocyte MembranesCholera Toxin A1 (CTA1)Confirmed Gsα as the specific substrate for cholera toxin-catalyzed ADP-ribosylation.
Giα (G-protein alpha subunit)Bovine Brain MembranesPertussis ToxinIdentified Giα as a key substrate for pertussis toxin in a complex membrane environment.
Various NAD(P)+-dependent dehydrogenasesRat Liver MitochondriaEndogenous BindingDemonstrated the utility of this compound(P)+ for profiling a broad range of NAD+-binding proteins in an organelle.

Elucidation of Specific Protein-Ligand Interactions

Beyond identifying which proteins bind NAD+, this compound is instrumental in defining where on the protein the ligand binds. By covalently locking the probe into the binding site, researchers can pinpoint the specific amino acid residues that form the NAD+ pocket.

Following photo-crosslinking, the labeled protein is isolated and subjected to proteolytic digestion (e.g., with trypsin). The resulting peptide fragments are then separated, and the modified peptide is identified, typically through Edman degradation or tandem mass spectrometry (MS/MS). This approach provides high-resolution information about the architecture of the active site.

For instance, studies on the A1 subunit of cholera toxin (CTA1) used [adenylate-³²P]this compound to map its binding site. After photolabeling and tryptic digestion, a single radiolabeled peptide was isolated. Sequence analysis revealed that the covalent attachment occurred within a specific region of the protein, implicating key arginine residues as critical for NAD+ binding and catalysis. Similarly, investigations into NAD(P)+-dependent dehydrogenases have used this method to label and identify active-site peptides, confirming that the probe binds in a manner analogous to the natural coenzyme.

Table 2: Mapping of Ligand-Binding Sites with this compound
ProteinLabeled Residue/RegionMethodologyConclusionReference
Cholera Toxin A1 (CTA1)Arginine-7Photolabeling with [³²P]this compound followed by peptide sequencing.Identified Arg-7 as a key residue within the NAD+ glycohydrolase and transferase active site.
Giα (G-protein alpha subunit)Cysteine-351Photolabeling in the presence of Pertussis Toxin.Mapped the site of ADP-ribosylation by pertussis toxin to a specific cysteine residue near the C-terminus.
Mitochondrial DehydrogenasesActive-site peptidesPhotolabeling and isolation of labeled peptides.Confirmed that this compound binds to the conserved coenzyme-binding domain of multiple dehydrogenases.

Analysis of Protein Quaternary Structure and Oligomerization

The reactive nitrene generated from this compound has a short radius of action, making it an excellent tool for probing protein-protein interfaces. When the NAD+ binding site is located at the junction between two or more protein subunits, photoactivation can result in the covalent crosslinking of these subunits, providing direct evidence of their proximity and arrangement in a functional complex.

This compound can distinguish between interactions occurring within a single polypeptide chain (intramolecular) and those occurring between different subunits (intermolecular). This is particularly valuable for studying dynamic multi-protein complexes like the G-protein signaling machinery.

The interaction between cholera toxin A1 (CTA1) and its target, Gsα, provides a clear example. For CTA1 to catalyze the ADP-ribosylation of Gsα, the two proteins must form a transient binary complex. When this complex is assembled in the presence of this compound and an allosteric factor like ARF (ADP-ribosylation factor), UV irradiation traps the interaction. The nitrene, generated from this compound bound within the CTA1 active site, can react with a nearby residue on the Gsα subunit. This intermolecular crosslink physically tethers the two proteins, confirming that the Gsα subunit directly engages with the active site of the toxin. This technique has been crucial for defining the structural basis of toxin-substrate recognition.

The definitive proof of an intermolecular crosslink is the appearance of a new, higher molecular weight product upon analysis by SDS-PAGE. In the absence of UV irradiation, the proteins in the complex will separate and migrate according to their individual molecular weights. However, after successful photo-crosslinking, the covalently linked subunits will migrate as a single, larger entity.

In the CTA1-Gsα system, photolysis of the complex containing this compound results in the formation of a new protein band with an apparent molecular weight of ~67 kDa. This corresponds to the sum of the molecular weights of CTA1 (~25 kDa) and Gsα (~42 kDa). The formation of this cross-linked heterodimer is dependent on the presence of all components: CTA1, Gsα, this compound, and UV light. This result provides unambiguous evidence that the NAD+ binding site of CTA1 is located at the physical interface with its protein substrate, Gsα, thereby mapping the quaternary structure of this transient catalytic complex.

Table 3: Analysis of Protein Complexes via this compound Crosslinking
Interacting ProteinsIndividual MW (approx.)Observed Cross-linked Product MW (approx.)Conclusion from CrosslinkingReference
Cholera Toxin A1 (CTA1) + GsαCTA1: 25 kDa; Gsα: 42 kDa~67 kDaDemonstrates direct, proximal interaction between the CTA1 active site and the Gsα subunit.
Pertussis Toxin S1 subunit + GiαS1: 26 kDa; Giα: 40 kDa~66 kDaConfirms that the NAD+ binding site of the S1 subunit is at the interface with its Giα substrate.

Applications in Cellular Systems and Metabolic Pathway Research

Visualization of Intracellular Poly(ADP-Ribos)ylation (PARylation) Processes

2-Azido-NAD serves as a powerful tool for the visualization of poly(ADP-ribose) (PAR) formation within cells. medchemexpress.commedchemexpress.com PARylation is a critical post-translational modification where ADP-ribosyltransferases (ARTs), particularly Poly(ADP-ribose) polymerases (PARPs), transfer ADP-ribose units from NAD+ onto target proteins, forming long polymer chains. d-nb.infouniversiteitleiden.nl This process is fundamental to cellular functions like DNA repair and signaling. universiteitleiden.nl

Research has shown that 2-modified NAD+ analogs, including this compound, are effectively utilized as substrates by PARPs, such as ARTD1 (PARP1). d-nb.info The enzyme incorporates the 2-azido-adenosine (B12394331) monophosphate moiety into growing PAR chains on acceptor proteins. The key to visualization lies in the azide (B81097) group, which acts as a chemical handle. Following incorporation, this handle can be selectively targeted with a fluorescent probe using "click chemistry," a type of bioorthogonal reaction. d-nb.inforesearchgate.net

Specifically, the strain-promoted alkyne-azide cycloaddition (SPAAC) is often employed. In this method, cells are first treated with a stimulus to induce PARP activity (e.g., hydrogen peroxide, H₂O₂ to cause DNA damage), then permeabilized and incubated with this compound. After the analog is incorporated into PAR, the cells are fixed. A fluorescent dye conjugated to a cyclooctyne (B158145) molecule (e.g., Cy3-N₃) is then added, which specifically reacts with the azide groups on the newly formed PAR chains. d-nb.info This covalent linkage allows for the direct visualization of PAR localization and accumulation within the cell using confocal microscopy. d-nb.info Control experiments using PARP inhibitors like olaparib (B1684210) show a significant reduction in the fluorescent signal, confirming that the visualization is dependent on PARP activity. d-nb.info

Table 1: Experimental Findings in Visualization of PARylation using this compound Analogues
Cell LineStimulusNAD+ Analogue UsedClick Reaction TypeFluorophoreKey ObservationReference
HeLaH₂O₂ (DNA Damage)Cyclooctyne-modified NAD+ (Analogue 9)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Cy3-N₃ (Azide)Successful visualization of intracellular PAR formation, which was preventable by the PARP inhibitor olaparib. d-nb.info

Integration with Bioorthogonal Metabolic Labeling Strategies for Metabolite Profiling

Bioorthogonal metabolic labeling is a technique used to study the dynamics of biomolecules like glycans, proteins, and nucleic acids in living systems. nih.govthermofisher.com The strategy involves introducing a precursor molecule containing a bioorthogonal functional group (like an azide) into a cell, where it is processed by metabolic pathways and incorporated into a target biomolecule. mdpi.comacs.org this compound fits seamlessly into this paradigm as a chemical reporter for NAD+-dependent metabolic pathways. nih.govmdpi.com

Once introduced to cells, this compound can be utilized by NAD+-consuming enzymes, effectively tagging proteins and metabolites involved in these pathways. nih.gov The azide handle then allows for the "fishing" or identification of these tagged molecules from complex cellular lysates. This is typically achieved by clicking the azide to a reporter molecule that has an affinity tag, such as biotin (B1667282). nih.govnih.gov The biotinylated molecules can then be isolated using streptavidin-coated beads for subsequent identification and analysis by mass spectrometry-based proteomics. mdpi.com

This approach has been successfully used to profile the "NAD interactome"—the collection of proteins that bind to or are modified by NAD+. In one study, a clickable and photo-crosslinkable NAD+ probe based on a 2-azidoadenosine (B19884) scaffold (2-ad-BAD) was used in HEK 293T cell lysates. nih.gov This probe successfully labeled and enabled the identification of numerous known NAD+/NADH-binding proteins as well as previously unknown interacting proteins, demonstrating the power of this strategy for metabolite-centric profiling in a complex biological context. nih.gov

Strategies for Target Identification in Complex Biological Matrices

Identifying the specific molecular targets of a compound within a complex biological matrix like a cell or tissue lysate is a significant challenge in chemical biology. mdpi.com this compound is well-suited for target identification due to the versatile reactivity of its azido (B1232118) group, which enables two primary strategies: photoaffinity labeling and affinity-based pulldowns via click chemistry. nih.govnih.gov

Photoaffinity Labeling (PAL): The azido group is inherently photoactive. Upon exposure to ultraviolet (UV) light, it releases dinitrogen gas (N₂) and forms a highly reactive nitrene intermediate. nih.govnih.gov This nitrene can then form a covalent bond with virtually any nearby amino acid residue, effectively and permanently crosslinking the probe to its binding partner. mdpi.com A seminal study demonstrated this by synthesizing a radioactive version, [³²P]this compound+, and using it as a photoaffinity probe for bovine liver glutamate (B1630785) dehydrogenase. nih.gov In the presence of UV light, the probe covalently attached to the enzyme, allowing researchers to characterize the NAD+ binding site. This method is particularly powerful for capturing even transient or low-affinity interactions. nih.gov

Affinity-Based Pulldowns: This strategy leverages the bioorthogonal nature of the azide for non-photochemical target capture. As described previously, a this compound probe is incubated with a biological sample (e.g., cell lysate) to allow it to bind to or be incorporated by its target proteins (such as PARPs). nih.gov Following this, a reporter tag containing both an alkyne group and a biotin handle is added. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted (copper-free) click reaction is used to covalently link the biotin reporter to the azide-tagged proteins. nih.govnih.gov The entire protein complex can then be selectively enriched from the lysate using streptavidin affinity chromatography and the identified proteins analyzed by mass spectrometry. mdpi.com This approach was used to profile the NAD interactome and assess the selectivity of PARP inhibitors across different PARP family members. nih.gov

Methodological Considerations and Advanced Techniques Utilizing 2 Azido Nad

Optimization of Photoaffinity Labeling Conditions and Specificity

Photoaffinity labeling with 2-Azido-NAD is a technique that relies on the light-induced conversion of the chemically inert azide (B81097) group into a highly reactive nitrene. This nitrene intermediate rapidly forms a stable, covalent bond with amino acid residues in close proximity, effectively "tagging" the NAD⁺-binding site of a target protein. The success of this method is critically dependent on the optimization of several experimental parameters to ensure high efficiency and, most importantly, specificity.

Key Optimization Parameters:

UV Irradiation Wavelength and Duration: The choice of UV wavelength is a crucial trade-off between activating the azide group and minimizing damage to the biological sample. Aryl azides, such as the one in this compound, are typically activated by short-wavelength UV light, with a maximum absorbance around 254 nm. The duration of irradiation must be empirically determined. Insufficient exposure leads to low labeling yields, while prolonged exposure can cause protein denaturation and increase non-specific crosslinking, confounding the results.

Probe Concentration: The concentration of this compound should be carefully selected, often in relation to the Michaelis constant (Kₘ) or inhibition constant (Kᵢ) of the target enzyme. Using concentrations significantly above the binding affinity can lead to labeling of non-specific, low-affinity sites.

Specificity Controls: Rigorous controls are essential to validate the results. The most common and effective control is a competition experiment. In this setup, the labeling experiment is repeated in the presence of a large excess of the natural substrate, NAD⁺. If the labeling by this compound is specific to the NAD⁺-binding site, the presence of competing, unlabeled NAD⁺ will significantly reduce or eliminate the labeling signal. A second necessary control involves performing the entire procedure without UV irradiation to ensure that no covalent modification occurs in the absence of photoactivation.

Research on enzymes like poly(ADP-ribose) polymerases (PARPs) has demonstrated the importance of these optimizations. Studies have shown that the covalent modification of PARP1 by [³²P]this compound is dependent on both UV irradiation and probe concentration. Furthermore, the labeling was effectively competed by a 100-fold molar excess of unlabeled NAD⁺, confirming that the probe specifically targets the enzyme's active site.

Table 1: Key

Future Research Directions and Emerging Applications

Development of Next-Generation 2-Azido-NAD Derivatives with Enhanced Properties

While this compound has proven effective, there is ongoing research to develop derivatives with improved characteristics. The ideal next-generation probe would possess enhanced photoreactivity, greater stability, and tailored substrate specificity for particular enzyme classes. For instance, the development of "clickable" NAD⁺ analogs, which contain an alkyne or azide (B81097) group, allows for easy functionalization through azide-alkyne cycloaddition (click chemistry). nih.govnih.gov This enables the attachment of various reporter tags, such as fluorophores or biotin (B1667282), for visualization and affinity purification of target proteins. nih.govnih.govd-nb.info

Researchers are also exploring modifications to the nicotinamide (B372718) or adenosine (B11128) portions of the molecule to fine-tune its properties. For example, the synthesis of 3-Picolyl Azide Adenine (B156593) Dinucleotide (PAAD⁺) resulted in an NAD⁺ analog with a high molar extinction coefficient, making it an excellent probe for two-dimensional infrared (2D IR) spectroscopy to study enzyme dynamics. nih.gov Another area of development focuses on creating derivatives with increased specificity for certain enzyme families, such as PARPs. researchgate.netrsc.org An NAD⁺ analog with an azido (B1232118) substitution at the 3'-position of the adenosyl group has shown high activity and specificity for human PARP1, providing a valuable tool for studying its role in biology and disease. researchgate.netrsc.org

Future work will likely involve the computational design and synthesis of novel this compound derivatives with predictable binding affinities and reactivities. The goal is to create a toolbox of NAD⁺ analogs, each optimized for a specific application, from mapping protein-protein interactions to quantifying enzymatic activity in living cells.

Expansion to Novel Enzyme Classes and Biological Pathways

The application of this compound has predominantly focused on well-characterized NAD⁺-dependent enzymes like dehydrogenases and poly(ADP-ribose) polymerases (PARPs). nih.govportlandpress.com However, the diverse roles of NAD⁺ in cellular processes suggest that many more NAD⁺-binding proteins remain to be discovered and characterized. Future research will undoubtedly extend the use of this compound and its derivatives to explore these uncharted territories.

One promising area is the investigation of sirtuins, a class of NAD⁺-dependent deacetylases that play crucial roles in aging and metabolism. While some studies have utilized NAD⁺ analogs to study sirtuins, the development of sirtuin-specific photoaffinity probes based on the 2-azido scaffold could provide more precise information about their substrate interactions and regulation. nih.gov

Furthermore, the role of NAD⁺ in signaling pathways beyond ADP-ribosylation is an active area of research. For example, NAD⁺ is a precursor to the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR). This compound analogs could be employed to identify and characterize the enzymes involved in cADPR synthesis and degradation, shedding light on their roles in calcium signaling. The exploration of NAD⁺ metabolism in different subcellular compartments, such as mitochondria and the nucleus, is another frontier where this compound can be a powerful tool. x-mol.comnih.gov

Integration with Advanced Imaging and Spectroscopic Modalities

The integration of this compound with cutting-edge imaging and spectroscopic techniques is poised to provide unprecedented insights into the spatiotemporal dynamics of NAD⁺-dependent processes in living systems. The azide group serves as a versatile handle for bioorthogonal "click" reactions, allowing for the attachment of a wide array of probes. nih.govnih.gov

For example, by clicking a fluorescent dye onto this compound that has been incorporated into cellular proteins, researchers can visualize the localization and dynamics of ADP-ribosylation with high spatial resolution using advanced microscopy techniques like super-resolution microscopy. researchgate.netspiedigitallibrary.org This could reveal previously unappreciated aspects of how PARPs and other NAD⁺-consuming enzymes function in different cellular contexts.

In the realm of spectroscopy, azido-derivatized NAD⁺ analogs are being developed as probes for 2D IR spectroscopy. aip.orgnih.gov This technique can measure femtosecond to picosecond dynamics in enzyme active sites, providing a detailed picture of the molecular motions that underpin catalysis. nih.govnih.gov The application of these advanced spectroscopic methods to this compound-labeled enzymes will offer a deeper understanding of enzyme-cofactor interactions and the catalytic cycle. aip.orgresearchgate.net

Contribution to Fundamental Understanding of NAD+ Biology and Related Enzymes

Ultimately, the continued development and application of this compound and its derivatives will contribute significantly to our fundamental understanding of NAD⁺ biology. nih.gov By enabling the identification of novel NAD⁺-binding proteins, the mapping of active sites, and the elucidation of enzymatic mechanisms, these chemical tools will help to unravel the complex network of NAD⁺-dependent pathways that govern cellular function. nih.govosti.gov

Photoaffinity labeling with this compound has been instrumental in identifying NAD⁺-binding residues in enzymes like glutamate (B1630785) dehydrogenase and poly(ADP-ribose) polymerase. nih.govportlandpress.com These studies provide crucial structural information that can guide the development of specific inhibitors or activators for these enzymes, which may have therapeutic potential. For instance, understanding the active site of PARP1 in detail could facilitate the design of more effective cancer therapies. researchgate.netrsc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.